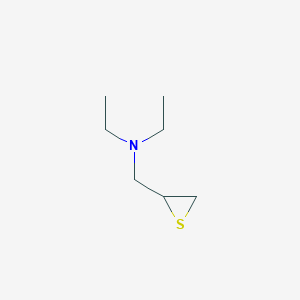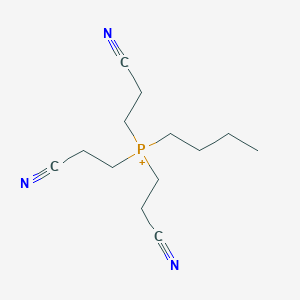
Butyl-tris(2-cyanoethyl)phosphanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butyl-tris(2-cyanoethyl)phosphanium is a tertiary phosphine compound characterized by the presence of a butyl group and three 2-cyanoethyl groups attached to a phosphorus atom. This compound is part of a broader class of organophosphorus compounds, which are known for their diverse applications in various fields, including catalysis, material science, and pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of butyl-tris(2-cyanoethyl)phosphanium typically involves the reaction of butylphosphine with acrylonitrile. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction can be represented as follows:
Butylphosphine+3Acrylonitrile→this compound
The reaction is usually conducted in an inert atmosphere to prevent oxidation and other side reactions. Solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) are commonly used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
化学反応の分析
Types of Reactions
Butyl-tris(2-cyanoethyl)phosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: The cyanoethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Amino derivatives.
Substitution: Various substituted phosphines depending on the nucleophile used.
科学的研究の応用
Butyl-tris(2-cyanoethyl)phosphanium has several applications in scientific research:
Chemistry: Used as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology: Investigated for its potential role in biochemical pathways involving phosphorus-containing compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the synthesis of advanced materials, including polymers and nanomaterials.
作用機序
The mechanism of action of butyl-tris(2-cyanoethyl)phosphanium involves its ability to coordinate with metal centers, forming stable complexes. These complexes can then participate in catalytic cycles, facilitating various chemical reactions. The cyanoethyl groups can also engage in interactions with other molecules, influencing the compound’s reactivity and selectivity.
類似化合物との比較
Similar Compounds
Tris(2-cyanoethyl)phosphine: Lacks the butyl group, resulting in different reactivity and applications.
Butylphosphine: Lacks the cyanoethyl groups, leading to distinct chemical properties.
Tris(2-cyanoethyl)phosphine oxide: An oxidized form with different chemical behavior.
Uniqueness
Butyl-tris(2-cyanoethyl)phosphanium is unique due to the presence of both butyl and cyanoethyl groups, which confer specific reactivity and coordination properties. This combination makes it a versatile compound in various chemical processes and applications.
特性
CAS番号 |
37872-37-0 |
|---|---|
分子式 |
C13H21N3P+ |
分子量 |
250.30 g/mol |
IUPAC名 |
butyl-tris(2-cyanoethyl)phosphanium |
InChI |
InChI=1S/C13H21N3P/c1-2-3-10-17(11-4-7-14,12-5-8-15)13-6-9-16/h2-6,10-13H2,1H3/q+1 |
InChIキー |
YRZGIQFZSYIEPV-UHFFFAOYSA-N |
正規SMILES |
CCCC[P+](CCC#N)(CCC#N)CCC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


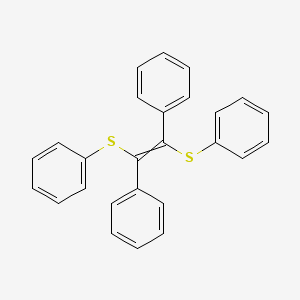



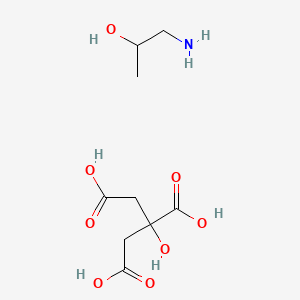
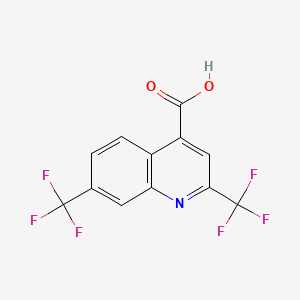
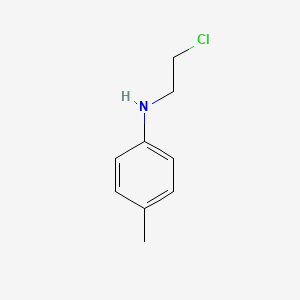
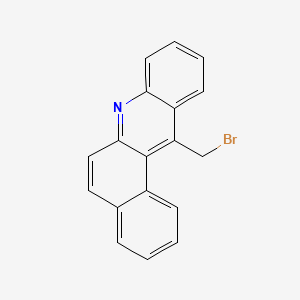
![1,2,3,4,7,7-Hexabromo-5-phenylbicyclo[2.2.1]hept-2-ene](/img/structure/B14676547.png)
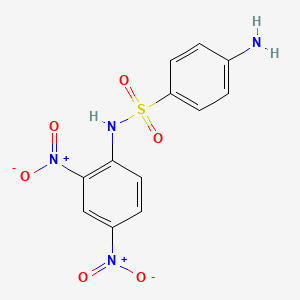
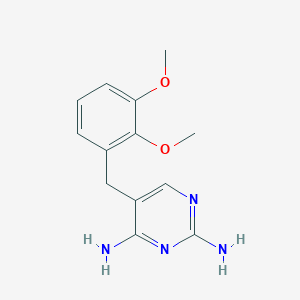
![7-Hydroxy-5-[(3-methylbut-2-en-1-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B14676557.png)
![Ethyl 3,3-dioxo-3lambda6-thia-6-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B14676562.png)
